(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone
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Overview
Description
(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone is a complex organic compound that combines the properties of both (Z)-but-2-enedioic acid and a benzothiepin derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone typically involves multiple steps:
Formation of the Benzothiepin Core: The benzothiepin core can be synthesized through a series of cyclization reactions starting from appropriate aromatic precursors.
Introduction of the Piperazine Group: The piperazine group is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a reagent.
Attachment of the (Z)-but-2-enedioic Acid Moiety: This step involves the coupling of the (Z)-but-2-enedioic acid with the benzothiepin derivative, typically through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and benzothiepin moieties.
Reduction: Reduction reactions can be used to modify the double bonds in the (Z)-but-2-enedioic acid part of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiepin and piperazine rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to saturated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science:
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepin-3-yl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Benzothiepin Derivatives: Compounds with similar benzothiepin cores but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and various functional groups.
Uniqueness:
Structural Complexity: The combination of (Z)-but-2-enedioic acid, piperazine, and benzothiepin moieties makes this compound unique.
Properties
CAS No. |
62618-60-4 |
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Molecular Formula |
C25H28N2O5S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone |
InChI |
InChI=1S/C21H24N2OS.C4H4O4/c1-15(24)16-7-8-21-18(13-16)19(23-11-9-22(2)10-12-23)14-17-5-3-4-6-20(17)25-21;5-3(6)1-2-4(7)8/h3-8,13,19H,9-12,14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZGSVWLFDZAHUNW-BTJKTKAUSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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